molecular formula C8H10Cl2N2 B12995973 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

Cat. No.: B12995973
M. Wt: 205.08 g/mol
InChI Key: RAWOVZANSUZWJG-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group attached to a dihydropyrrolo[3,4-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the chloromethylation of the corresponding pyrrolo[3,4-c]pyridine precursor. One common method involves the reaction of the precursor with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride, under anhydrous conditions . The reaction is carried out at a temperature range of 0-10°C to ensure the selective formation of the chloromethylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolo[3,4-c]pyridine derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to its specific ring structure and the position of the chloromethyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other chloromethylated pyridine derivatives. Its ability to form covalent bonds with nucleophilic sites on proteins makes it particularly valuable in biochemical research.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

6-(chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c9-2-8-1-6-3-10-4-7(6)5-11-8;/h1,5,10H,2-4H2;1H

InChI Key

RAWOVZANSUZWJG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC=C2CN1)CCl.Cl

Origin of Product

United States

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